N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide
Description
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide is a bicyclic compound featuring a fused cyclopropane and piperidine ring system, with an acetamide group at the 6-position. This scaffold is notable for its conformational rigidity, which enhances binding specificity in biological targets. It has been explored extensively in medicinal chemistry, particularly as a core structure for HIV-1 entry inhibitors .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide |
InChI |
InChI=1S/C7H12N2O/c1-4(10)9-7-5-2-8-3-6(5)7/h5-8H,2-3H2,1H3,(H,9,10) |
InChI Key |
CUDZUFGSVINTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide:
N-(Piperidin-4-yl)acetamide: A monocyclic analogue lacking the bicyclic constraint.
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine : A bicyclic derivative with a dimethylamine group instead of acetamide .
Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate : A benzyl-substituted variant with an ester group .
N-((1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide : A fluorobenzamide derivative with enhanced lipophilicity .
Comparative Physicochemical Properties
Table 1 summarizes key properties derived from computational and experimental studies:
Notes:
- The acetamide group in the target compound increases LogP compared to dimethylamine derivatives, enhancing membrane permeability while retaining moderate hydrophilicity .
- Benzoyl-substituted analogues (e.g., compounds 30–32 in ) exhibit higher dipole moments and LogP due to aromatic groups, favoring hydrophobic interactions in viral envelope proteins.
Critical Advantages and Limitations
Advantages of this compound
Limitations
- Synthetic Challenges: Multi-step synthesis of the bicyclic core increases production costs compared to monocyclic amines .
- Competitor Compounds : Benzoyl-substituted derivatives (e.g., ) show superior potency but poorer aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
